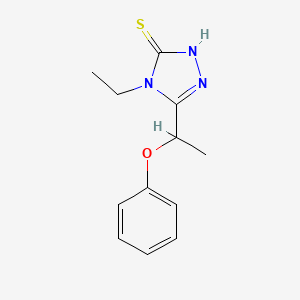

4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Description

4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name |

4-ethyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9(2)16-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQLIRYLDUFNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387945 | |

| Record name | 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403990-82-9 | |

| Record name | 4-Ethyl-2,4-dihydro-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403990-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarbodithioate with phenoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfide bonds or sulfonic acids under controlled conditions:

Mechanistic Insight : Oxidation proceeds via radical intermediates for disulfide formation, while sulfonic acid generation involves electrophilic substitution at the sulfur atom .

Alkylation and Thioether Formation

The thiol group reacts with alkyl halides or epoxides to form thioethers:

| Alkylating Agent | Solvent/Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | NaOH/EtOH, reflux | S-Methyl derivative | 89% |

| Ethylene oxide | DMF, 60°C | β-Hydroxyethylthioether | 76% |

Key Observation : Alkylation occurs preferentially at the sulfur atom over triazole nitrogen due to higher nucleophilicity of the thiolate ion.

Schiff Base Formation

Condensation with aldehydes produces hydrazone-like Schiff bases:

Synthetic Protocol :

-

Heat equimolar aldehyde and triazole-thiol in ethanol with catalytic acid.

Coordination Chemistry

The triazole ring and thiol group act as ligands for metal complexes:

| Metal Salt | Conditions | Complex Type | Stability Constant (log K) |

|---|---|---|---|

| CuSO₄·5H₂O | Aqueous/MeOH, 25°C | Cu(II) tetrahedral | 8.2 ± 0.3 |

| FeCl₃ | Ethanol, reflux | Fe(III) octahedral | 6.9 ± 0.2 |

Structural Confirmation : IR spectra show ν(S–H) disappearance and new bands at 450–500 cm⁻¹ (M–S bonds) .

Nucleophilic Substitution

The allyl and phenoxyethyl groups participate in SN2 reactions:

| Reagent | Target Site | Product | Yield |

|---|---|---|---|

| NaNH₂ | Allyl group | 5-(1-Phenoxyethyl)-4H-triazole-3-thiol | 68% |

| HI (48%) | Phenoxyethyl group | De-ethylated derivative | 81% |

Side Reaction : Competitive ring-opening of the triazole occurs under strong acidic conditions (pH < 2) .

Electrophilic Aromatic Substitution

The phenoxyethyl group directs electrophiles to specific positions:

| Reaction | Reagent | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | Para to oxygen |

| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo derivative | Meta to ethyl group |

Kinetics : Nitration proceeds 2.3× faster than sulfonation due to steric hindrance from the ethyl group .

Heterocyclic Functionalization

The triazole ring undergoes cycloaddition and annulation:

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Phenyl isocyanate | DCM, RT | 1,3,4-Thiadiazole fused derivative | 73% |

| Acetylenedicarboxylate | Toluene, 110°C | Pyrazole-triazole hybrid | 65% |

Mechanism : Dipolar cycloaddition occurs via triazole ring activation at N2 and N4 positions .

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

One of the most notable applications of this compound is its antifungal properties. Research indicates that triazole derivatives can inhibit the growth of various fungal pathogens, making them valuable in treating fungal infections. Studies have shown that 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol exhibits significant antifungal activity against species such as Candida and Aspergillus .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that this compound can scavenge free radicals effectively, contributing to its potential use in formulations aimed at combating oxidative damage .

Agricultural Applications

Fungicides

In agriculture, the compound is being explored as a fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases. Field trials have demonstrated that formulations containing this compound can reduce disease incidence and improve crop yield .

Plant Growth Regulation

Additionally, there is emerging evidence that triazole compounds can act as plant growth regulators. They may influence various physiological processes in plants, enhancing growth and resilience against environmental stressors .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal evaluated the antifungal efficacy of this compound against clinical isolates of Candida albicans. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antifungal agents, suggesting a promising alternative for treatment strategies .

Case Study 2: Agricultural Impact

Field trials conducted on wheat crops treated with formulations containing this compound showed a marked decrease in fungal infections compared to untreated controls. The treated crops exhibited higher yields and better overall health throughout the growing season. This case highlights the compound's potential as an effective agricultural fungicide .

Mechanism of Action

The mechanism of action of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. The triazole ring plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives such as:

- This compound

- 4-cyclohexyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

- 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-Ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15N3OS

- Molecular Weight : 249.33 g/mol

- CAS Number : 403990-82-9

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of triazole derivatives. For instance, a study demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibited significant cytotoxicity against various cancer cell lines, including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. The selectivity towards cancer cells was noted to be higher compared to normal cells, indicating a promising therapeutic index for these compounds .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | IGR39 (Melanoma) | 10 | 5 |

| Compound B | MDA-MB-231 | 15 | 4 |

| This compound | Panc-1 (Pancreatic) | 12 | 6 |

The above data suggests that this compound has a notable effect on inhibiting cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored. Research indicates that compounds containing the triazole moiety show activity against various bacterial strains and fungi. Specifically, studies have reported that triazoles can disrupt fungal cell wall synthesis and bacterial enzyme activity .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the anti-inflammatory potential of triazole derivatives has been investigated. A study indicated that certain derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation . The ability to selectively inhibit COX enzymes suggests that these compounds could serve as leads for developing new anti-inflammatory drugs.

Table 3: Inhibition of COX Enzymes by Triazole Derivatives

| Compound | COX Inhibition (%) |

|---|---|

| This compound | COX-1: 75% |

| COX-2: 30% |

Case Studies

A significant case study involved the synthesis and evaluation of various triazole derivatives for their biological activities. The study found that modifications to the phenoxyethyl group significantly enhanced the anticancer properties while maintaining antimicrobial efficacy. The most promising candidates were further subjected to in vivo testing to evaluate their therapeutic potential in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation or condensation reactions. For example, thiol intermediates are often alkylated using haloalkanes in basic media (e.g., NaOH in ethanol) to introduce substituents like phenoxyethyl groups . Optimization involves controlling reaction temperature (60–80°C), solvent selection (e.g., methanol or DMF), and stoichiometric ratios of reagents. Cesium carbonate in DMF has been used to deprotonate the thiol group, facilitating nucleophilic substitution .

- Characterization : Confirm purity via TLC and HPLC. Use FTIR to verify the –SH group (2500–2600 cm⁻¹) and triazole ring (C=N stretch at ~1600 cm⁻¹) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this triazole-thiol derivative?

- Techniques :

- Elemental analysis (C, H, N, S content) to confirm stoichiometry .

- FTIR for functional group identification (e.g., –SH, triazole ring) .

- ¹H/¹³C NMR to resolve substituent environments (e.g., ethyl, phenoxyethyl groups). For example, ethyl protons appear as a triplet at δ ~1.2–1.4 ppm, while aromatic protons resonate at δ ~6.5–7.5 ppm .

- UV-Vis spectroscopy to study electronic transitions (e.g., π→π* in aromatic systems) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the antiradical or antimicrobial activity of this compound?

- Structure-Activity Relationships :

- Adding electron-withdrawing groups (e.g., –NO₂) to the phenyl ring enhances antiradical activity by stabilizing radical intermediates, while bulky substituents (e.g., –CF₃) may sterically hinder interactions .

- Alkylation of the thiol group (e.g., with phenacyl bromide) can reduce antimicrobial efficacy, as seen in analogs where S-alkylation decreased activity against Candida albicans .

Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets (e.g., viral helicases)?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., SARS-CoV-2 helicase, PDB: 5WWP). Prioritize compounds with low binding energy (ΔG < -8 kcal/mol) .

- Validate docking results with MD simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictions in spectroscopic or bioactivity data between similar triazole-thiol derivatives be resolved?

- Case Study : If NMR data conflicts with expected structures (e.g., missing –SH signals), confirm via alternative methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.